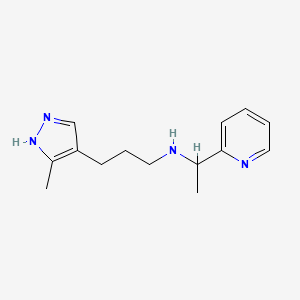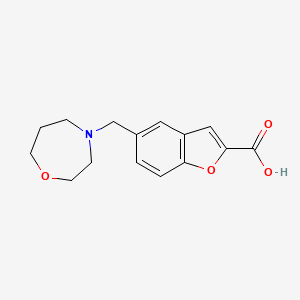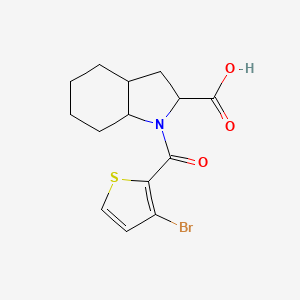
3-(5-methyl-1H-pyrazol-4-yl)-N-(1-pyridin-2-ylethyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-methyl-1H-pyrazol-4-yl)-N-(1-pyridin-2-ylethyl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPPA and has been the subject of extensive research in recent years.
Wirkmechanismus
The exact mechanism of action of MPPA is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. MPPA has been shown to bind to the dopamine transporter, which regulates the levels of dopamine in the brain. By modulating the activity of the dopamine transporter, MPPA may be able to regulate the levels of dopamine in the brain, which could have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
MPPA has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that MPPA can inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. In addition, MPPA has been shown to modulate the activity of certain neurotransmitters in the brain, including dopamine and norepinephrine. These effects could have implications for the treatment of various diseases, including cancer and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPPA in lab experiments is its potential as a drug candidate for the treatment of various diseases. MPPA has been shown to have a number of potential therapeutic applications, including in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. However, one of the limitations of using MPPA in lab experiments is its relatively complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are a number of future directions for research on MPPA. One potential direction is the development of new drugs based on the structure of MPPA for the treatment of various diseases. Another potential direction is the study of the mechanism of action of MPPA, which could help to identify new targets for the development of new drugs. Finally, future research could focus on improving the synthesis process for MPPA, which could make it more accessible for use in lab experiments.
Synthesemethoden
The synthesis of MPPA involves a multistep process that includes the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with 1-(2-bromoethyl)pyridin-2-amine to form an intermediate compound. This intermediate compound is then reacted with 1,3-diaminopropane to yield the final product, 3-(5-methyl-1H-pyrazol-4-yl)-N-(1-pyridin-2-ylethyl)propan-1-amine.
Wissenschaftliche Forschungsanwendungen
MPPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, MPPA has been identified as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. In neuroscience, MPPA has been shown to modulate the activity of certain neurotransmitters, making it a potential target for the development of new drugs for the treatment of neurological disorders. In cancer research, MPPA has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
3-(5-methyl-1H-pyrazol-4-yl)-N-(1-pyridin-2-ylethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-11-13(10-17-18-11)6-5-9-15-12(2)14-7-3-4-8-16-14/h3-4,7-8,10,12,15H,5-6,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMVWIZCXHOBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCNC(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-pyrazol-4-yl)-N-(1-pyridin-2-ylethyl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Cyclopentyl-[(2,5-difluorophenyl)methyl]amino]ethanol](/img/structure/B7590034.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7590036.png)

![[3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol](/img/structure/B7590062.png)
![5-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrimidine-4-carboxamide](/img/structure/B7590070.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B7590077.png)
![5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590084.png)
![2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide](/img/structure/B7590090.png)

![4-[(3-Bromothiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7590106.png)
![N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline](/img/structure/B7590116.png)

![2-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-3-phenylpropanamide](/img/structure/B7590133.png)
![5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590137.png)